4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity towards certain enzymes
Mode of Action
It’s known that the compound’s structure allows it to interact with its targets, leading to changes in their function . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Similar compounds have shown various biological activities, including anticancer and antibacterial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one involves a one-pot three-component reaction. This method utilizes a mechanochemical approach, allowing for the parallel synthesis of multiple samples . The reaction typically involves the use of anthranilic acids and orthoesters in the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A heterocyclic compound with a similar structure but without the methyl group.
Benzoxazinone: Another related compound with an additional oxygen atom in the ring structure.
Uniqueness
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and reactivity compared to other benzoxazines and benzoxazinones .
Properties
IUPAC Name |
4-methyl-3H-1,4-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-6-9(11)12-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCLYAXKXXTPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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